2H-Isoindole-1-sulfonic acid 2H-Isoindole-1-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 569650-95-9
VCID: VC17579642
InChI: InChI=1S/C8H7NO3S/c10-13(11,12)8-7-4-2-1-3-6(7)5-9-8/h1-5,9H,(H,10,11,12)
SMILES:
Molecular Formula: C8H7NO3S
Molecular Weight: 197.21 g/mol

2H-Isoindole-1-sulfonic acid

CAS No.: 569650-95-9

Cat. No.: VC17579642

Molecular Formula: C8H7NO3S

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

2H-Isoindole-1-sulfonic acid - 569650-95-9

Specification

CAS No. 569650-95-9
Molecular Formula C8H7NO3S
Molecular Weight 197.21 g/mol
IUPAC Name 2H-isoindole-1-sulfonic acid
Standard InChI InChI=1S/C8H7NO3S/c10-13(11,12)8-7-4-2-1-3-6(7)5-9-8/h1-5,9H,(H,10,11,12)
Standard InChI Key SREDVHBWQDSXQR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CNC(=C2C=C1)S(=O)(=O)O

Introduction

Chemical Structure and Nomenclature

2H-Isoindole-1-sulfonic acid belongs to the isoindole family, a class of bicyclic compounds comprising a benzene ring fused to a pyrrole ring. The sulfonic acid group (-SO₃H) is attached to the 1-position of the isoindole core, conferring acidity and water solubility. The IUPAC name, 2H-isoindole-1-sulfonic acid, reflects this substitution pattern. Key structural features include:

  • Molecular formula: C₈H₇NO₃S .

  • Average mass: 197.21 g/mol.

  • Monoisotopic mass: 196.007388 Da .

The compound’s structure is critical to its reactivity, enabling participation in electrophilic substitution reactions and metal chelation.

Synthesis and Derivatives

Synthetic Routes

Derivative NameCAS No.Molecular FormulaKey Modification
5-Bromo-2-methyl-2H-isoindole-1-sulfonic acidN/AC₉H₈BrNO₃SBromine and methyl groups
2H-Isoindole-1-sulfonate26668357C₈H₆NO₃SDeprotonated sulfonic acid

These derivatives are often utilized in analytical chemistry and as intermediates in pharmaceutical synthesis.

Physicochemical Properties

The compound’s properties are pivotal for its handling and application:

PropertyValueMethod/Source
Melting PointNot reported-
SolubilitySoluble in polar solventsExperimental data
pKa~1.0 (sulfonic acid)Estimated from analogs
StabilityStable at 4°C (dark)Long-term storage study

The sulfonic acid group enhances water solubility, making the compound suitable for aqueous-phase reactions.

Stability and Analytical Applications

Stability Profile

Studies demonstrate that 2H-isoindole-1-sulfonic acid derivatives remain stable for extended periods under specific storage conditions. For example:

ConditionStability OutcomeDurationCitation
4°C, dark environment<5% degradation6 months
Room temperature, lightSignificant degradation1 week

This stability underpins its use in analytical methods requiring reproducible results.

Analytical Applications

The compound’s strong UV absorption and reactivity with electrophiles make it valuable in:

  • Sulfur Dioxide Detection: Derivatives react with SO₂ to form stable adducts, enabling spectrophotometric quantification in food products.

  • Metal Ion Chelation: The sulfonic acid and adjacent nitrogen atoms facilitate binding to divalent cations (e.g., Mg²⁺), a property exploited in sensor design .

Comparison with Related Compounds

The compound’s uniqueness lies in its sulfonic acid substitution, distinguishing it from other isoindole derivatives:

CompoundKey FeatureApplication
2H-Isoindole-1-sulfonic acidSulfonic acid groupAnalytical chemistry
6,7-Dihydroxyisoindolin-1-oneDihydroxy and ketone groupsHIV-1 integrase inhibition
2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dioneHydroxyethyl substituentAntimicrobial agents

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